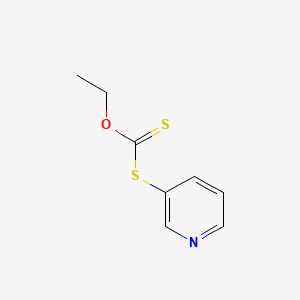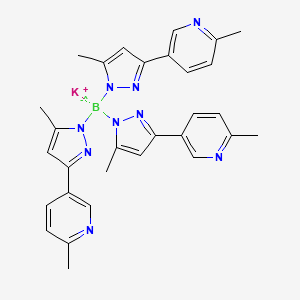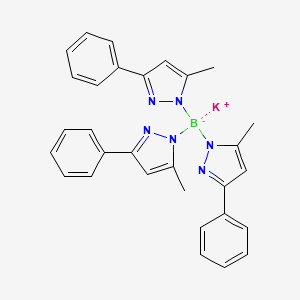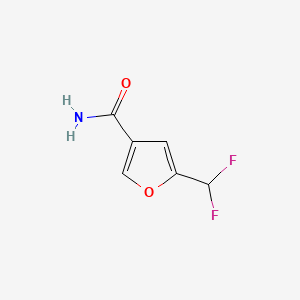
(2R,3R,4R,5R)-2-((BIS(4-METHOXYPHENYL)(PHENYL)METHOXY)METHYL)-4-(2-METHOXYETHOXY)-5-(5-METHYL-2,4-DI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2-((BIS(4-METHOXYPHENYL)(PHENYL)METHOXY)METHYL)-4-(2-METHOXYETHOXY)-5-(5-METHYL-2,4-DI is a useful research compound. Its molecular formula is C43H55N4O10P and its molecular weight is 818.905. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4R,5R)-2-((BIS(4-METHOXYPHENYL)(PHENYL)METHOXY)METHYL)-4-(2-METHOXYETHOXY)-5-(5-METHYL-2,4-DI suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4R,5R)-2-((BIS(4-METHOXYPHENYL)(PHENYL)METHOXY)METHYL)-4-(2-METHOXYETHOXY)-5-(5-METHYL-2,4-DI including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of several starting materials through a series of steps to obtain the final product. The pathway includes the use of protecting groups, reagents for functional group transformations, and purification techniques to ensure the purity of the product.", "Starting Materials": [ "4-methoxyphenol", "phenol", "4-methoxybenzaldehyde", "2-methoxyethanol", "5-methyl-2,4-pentanedione", "p-toluenesulfonic acid", "triethylamine", "sodium carbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of phenol with tert-butyldimethylsilyl chloride and imidazole", "Reductive alkylation of 4-methoxyphenol with 4-methoxybenzaldehyde using sodium triacetoxyborohydride", "Protection of the resulting diol with 2-methoxyethanol and p-toluenesulfonic acid", "Oxidation of the protected diol to the corresponding aldehyde using sodium chlorite", "Condensation of the aldehyde with 5-methyl-2,4-pentanedione in the presence of triethylamine", "Deprotection of the resulting product with sodium carbonate", "Extraction of the product with ethyl acetate and purification by column chromatography", "Final deprotection of the product with methanol and water to obtain the desired compound" ] } | |
CAS RN |
163878-63-5 |
Molecular Formula |
C43H55N4O10P |
Molecular Weight |
818.905 |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
InChI Key |
YFRRKZDUDXHJNC-KZQAAKLLSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-Naphtho[2,3-D]imidazole-1,2-diamine](/img/structure/B574517.png)
![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)
![1-Azatricyclo[6.2.0.0~3,6~]decane](/img/structure/B574519.png)